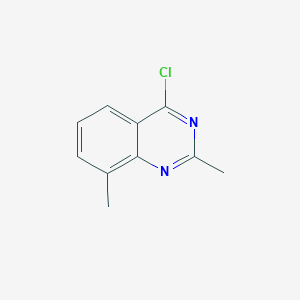
4-Chloro-2,8-dimethylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,8-dimethylquinazoline is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds that contain a fused benzene and pyrimidine ring system This specific compound is characterized by the presence of chlorine and two methyl groups attached to the quinazoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,8-dimethylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloro-6-methylbenzoic acid with formamide under high-temperature conditions to form the quinazoline ring. Another approach includes the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 4-Chloro-2,8-dimethylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed:
- Quinazoline N-oxides
- Amine derivatives
- Substituted quinazolines with various functional groups
科学的研究の応用
作用機序
The mechanism of action of 4-Chloro-2,8-dimethylquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting tyrosine kinases, this compound can disrupt cell proliferation and induce apoptosis in cancer cells.
類似化合物との比較
- 2-Phenylquinazoline
- 4-Methyl-2-phenylquinazoline
- 2-Phenyl-4-styrylquinazoline
Comparison: 4-Chloro-2,8-dimethylquinazoline is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other quinazoline derivatives, it may exhibit distinct pharmacological properties and enhanced stability under certain conditions .
特性
CAS番号 |
1429782-20-6 |
|---|---|
分子式 |
C10H9ClN2 |
分子量 |
192.64 g/mol |
IUPAC名 |
4-chloro-2,8-dimethylquinazoline |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)12-7(2)13-10(8)11/h3-5H,1-2H3 |
InChIキー |
AYJKZUDPYRCGNM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


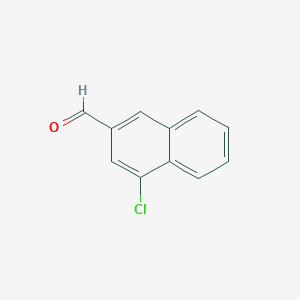
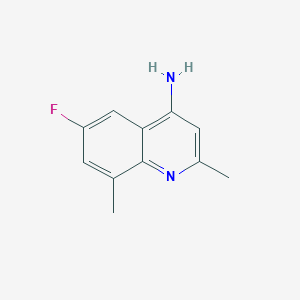

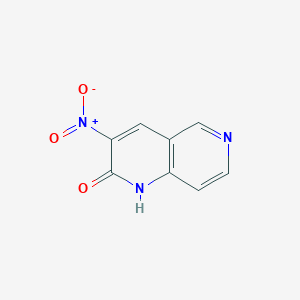



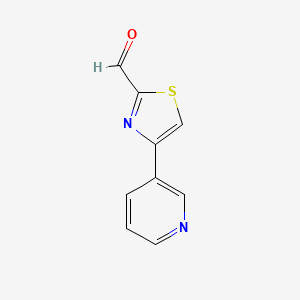

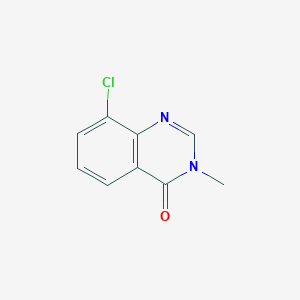
![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)
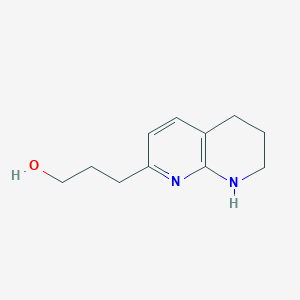
![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)
![Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11904599.png)
